REACTION_CXSMILES
|
CC(C)([O-:4])C.[K+].C(C([N:14]1[CH2:19][CH2:18][CH2:17][CH:16]([CH2:20][CH2:21][C:22](OCC)=O)[CH2:15]1)C)(OCC)=O.Cl>C1(C)C=CC=CC=1>[N:14]12[CH2:15][CH:16]([CH2:17][CH2:18][CH2:19]1)[C:20](=[O:4])[CH2:21][CH2:22]2 |f:0.1|
|
Name
|
|
Quantity
|
45.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
1-carboethoxyethyl-3-carboethoxyethylpiperidine
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C(C)N1CC(CCC1)CCC(=O)OCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained for a further 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with concentrated hydrochloric acid (225 ml×4)
|
Type
|
TEMPERATURE
|
Details
|
The combined acid extracts were heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chlorofeny (300 ml×6)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an orange semi-solid (9.7 g)
|
Type
|
CUSTOM
|
Details
|
This was purified by chromatography (Alumina grade III) by gradient elution in 3-10% methanol in ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N12CCC(C(CCC1)C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |